molecular formula C12H8Br2 B1604521 2,3'-Dibromobiphenyl CAS No. 49602-90-6

2,3'-Dibromobiphenyl

Cat. No. B1604521
CAS RN: 49602-90-6
M. Wt: 312 g/mol
InChI Key: QNZTUODKOQEMNY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,3’-Dibromobiphenyl is C12H8Br2 . Its average molecular mass is 312.000 g/mol and its monoisotopic mass is 309.899 g/mol . The structure of the compound includes two phenyl rings with bromine atoms attached .


Physical And Chemical Properties Analysis

2,3’-Dibromobiphenyl is a solid substance that appears as a colorless to white powder . Its water solubility is 0.0005 g/L . It has a logP value of 5.5 .

Scientific Research Applications

Selective Monolithiation

A key application of dibromobiaryls like 2,3'-Dibromobiphenyl is in selective monolithiation using microflow systems. This process involves the reaction with electrophiles, enabled by fast micromixing and precise temperature control in microflow systems. Such methods are crucial in organic synthesis, particularly in creating complex molecules efficiently (Nagaki et al., 2008).

Photo-degradation in Environmental Studies

The environmental behavior and photo-degradation kinetics of compounds like 4,4'-Dibromobiphenyl, a related compound, are studied to understand their impact in ecosystems. Factors like light intensity, dissolved oxygen, and pH play a role in their degradation, which is vital for assessing environmental risks and remediation strategies (Zhang Min-li, 2012).

Photocatalytic Degradation

Research in environmental science has also explored the photoelectrocatalytic degradation of 4,4'-Dibromobiphenyl in aqueous solutions. Using catalysts like TiO₂ and doped TiO₂ nanotube arrays, this process can be more efficient than photocatalytic and electrolytic processes alone. Understanding the degradation mechanisms of such compounds is essential for addressing pollution control (Liu et al., 2011).

Synthesis of Novel Compounds

2,2'-Dilithiobiphenyl, generated from 2,2'-Dibromobiphenyl, plays a role in the synthesis of novel compounds such as 9-azido-9-borafluorene. The reactions involved in these syntheses contribute to advancements in chemical research, particularly in the creation of new materials with potential applications in various fields (Biswas et al., 2010).

Catalyzed Amination for Macrocycles

The catalyzed amination of dibromobiphenyls, including isomeric forms, using various amines, leads to the synthesis of macrocycles. This process is significant in organic chemistry for creating large, ring-shaped molecules, which have applications ranging from pharmaceuticals to materials science (Averin et al., 2010).

Mechanism of Action

2,3’-Dibromobiphenyl acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates, activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Safety and Hazards

2,3’-Dibromobiphenyl may cause skin irritation, serious eye damage, and respiratory irritation . It is suspected of causing cancer . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-bromo-2-(3-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZTUODKOQEMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197929
Record name 1,1'-Biphenyl, 2,3'-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49602-90-6
Record name 2,3'-Dibromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049602906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,3'-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-DIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26V15WO092
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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